molecular formula C23H26N2 B1591632 Leucomalachite Green-d6 CAS No. 1173021-13-0

Leucomalachite Green-d6

Cat. No. B1591632
M. Wt: 336.5 g/mol
InChI Key: WZKXBGJNNCGHIC-OOBYGUTHSA-N
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Description

Leucomalachite Green-d6 (LMG-d6) is a fluorescent dye that has been used in a variety of scientific research applications for many years. It is a water-soluble compound with a structure consisting of a planar phenyl ring connected to a pyridine ring. It is a derivative of the dye leucomalachite green (LMG) and is also known as leucomalachite green-d6 chloride or leucomalachite green-d6 trihydrate. LMG-d6 has been used in a variety of biochemical and physiological studies, as well as in lab experiments. Additionally, the paper will provide a list of potential future directions for research with LMG-d6.

Scientific Research Applications

Genotoxicity and Carcinogenicity Studies

Leucomalachite Green (LMG) has been a subject of research due to its potential genotoxic and carcinogenic properties. Studies have explored its effects on DNA adduct formation and mutagenicity in rats. For instance, Culp et al. (2002) discovered that feeding rats with LMG led to a dose-related increase in liver DNA adducts, suggesting potential mutagenic or carcinogenic consequences (Culp et al., 2002). Additionally, Culp et al. (1999) observed that LMG induced apoptosis in specific animal tissues, highlighting its toxicological impact (Culp et al., 1999).

Carcinogenicity in Different Animals

Research also includes the study of LMG's carcinogenicity in various animal models. In a study by Culp et al. (2006), LMG showed an increasing trend in lung adenomas in male rats, although no significant increase in liver tumors was observed (Culp et al., 2006). Another study by Mittelstaedt et al. (2004) focused on the genotoxicity of LMG in female mice, revealing correlations with tumorigenicities in mice and rats (Mittelstaedt et al., 2004).

Mutagenicity in vitro Tests

The mutagenicity of LMG has been assessed in bacterial and mammalian cells, as reported by Fessard et al. (1999), who used the Salmonella typhimurium/Ames and CHO/HGPRT tests to evaluate its genotoxic potential (Fessard et al., 1999).

Analytical Methods for Detection

Research also focuses on developing methods for detecting LMG in various samples. Zhao Shan-zhe (2014) developed an HPLC-q/LIT-MS method for determining LMG in aquatic products and feed (Zhao Shan-zhe, 2014). Renwick et al. (2010) applied a margin of exposure (MOE) approach to substances in food, including LMG, for risk assessment (Renwick et al., 2010).

Toxicity Studies

NTP conducted toxicity studies on LMG, exploring its effects when administered in feed to rats and mice. This study offered insights into the toxicity and potential health risks associated with LMG exposure (Culp, 2004).

Detection and Analysis Methods

Various methods have been developed for the detection and analysis of LMG in different samples, demonstrating its significant impact on food safety and environmental monitoring. For example, Zhang Xuzhi (2012) reviewed methods for detecting LMG in aquatic products, highlighting the importance of monitoring its concentration for food safety and market competition (Zhang Xuzhi, 2012).

properties

IUPAC Name

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKXBGJNNCGHIC-OOBYGUTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583568
Record name 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomalachite Green-d6

CAS RN

1173021-13-0
Record name 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-13-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Tan, K Chen, R He, R Peng, C Huang - Microchimica Acta, 2016 - Springer
This article demonstrates the feasibility of an alternative strategy for producing temperature sensitive molecularly imprinted microspheres (MIMs) for solid-phase dispersion extraction of …
Number of citations: 14 link.springer.com
SD Zeng, CL Yang, MY Wang, YB Cha… - Advanced Materials …, 2013 - Trans Tech Publ
… MG, LMG, malachite green-D5(D5-MG), leucomalachite green-D6(D6-LMG) were of chromatographic grade (purity≥98%) and purchased from Dr.Ehrenstorfer company. While, D5-MG …
Number of citations: 0 www.scientific.net
S Zeng, J Ye, L Lin, W Chen… - IOP Conference Series …, 2019 - iopscience.iop.org
In this work, a convenient, sensitive method for simultaneous monitoring of malachite green, leucomalachite green in tilapia samples was developed by ultra-high-performance liquid …
Number of citations: 1 iopscience.iop.org
Y Chen, S Xia, X Han, Z Fu - Journal of Analytical Methods in …, 2020 - hindawi.com
… (sulfadoxine-D3, sulfadimethoxineD6, norfloxacin-D5, ciprofloxacin-D8, enrofloxacin-D5 1.0 μg mL− 1, chloramphenicol-D5, malachite green-D5, and leucomalachite green-D6 40ngmL…
Number of citations: 13 www.hindawi.com
V Giaccone, G Cammilleri, A Macaluso, N Cicero… - Food analytical …, 2018 - Springer
The reliability of a rapid LC-HRMS method was studied in order to find a sensitive and accurate, simple, cheap, and rapid method for screening and quantitative determination of …
Number of citations: 11 link.springer.com
L Gao, P Wang, Z Chen, S Tang, S Wu, G Li… - Acta …, 2021 - akjournals.com
… -d6, SFX–D6; norfloxacin-d5, NFX-D5; ciprofloxacin-d8, CFX-D8; enrofloxacin-d5, EFX-D5; chloramphenicol-d5, CAP-D5; malachite green-d5, MG-D5; leucomalachite green-d6, LMG-…
Number of citations: 6 akjournals.com
S Biesenbruch, C Hopley, G O'Connor, SLR Ellison…
Number of citations: 0
王蓓蓓, 李尔春, 卫星华, 李敏… - Journal of Food Safety & …, 2020 - search.ebscohost.com
… Ehrenstorfer 公 司); 同位素内标氘代孔雀石绿((leucomalachite green-D5, MG-D5, 纯度99.7%, 德国WITEGA 公司); 同位素内标氘 代隐色孔雀石绿(leucomalachite green-D6, LMG-D6, 纯度 …
Number of citations: 4 search.ebscohost.com
刘菁华, 孙振中, 陈琳 - 福建农业学报, 2020 - fjnyxb.cn
… 氘代显性孔雀石绿(Malachite green-D5,MG-D5),氘代隐性孔雀石绿(Leucomalachite green-D6,LMG-D6)购自德国WITEGA. 乙酸铵溶液(0.125 mol·L−1):9.635 g 乙酸铵溶 于1 L H2O,乙酸调…
Number of citations: 3 www.fjnyxb.cn
山下毅, 西川清文, 篠﨑史義, 伴埜行則, 川上雅弘 - 食品衛生学雑誌, 2015 - jstage.jst.go.jp
食品中に残留するマラカイトグリーン (MG) およびその代謝産物であるロイコマラカイトグリーン (LMG) について, 告示試験法を一部改良し, ジクロロメタンを使わない試験法を開発した. また, この試験法…
Number of citations: 1 www.jstage.jst.go.jp

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